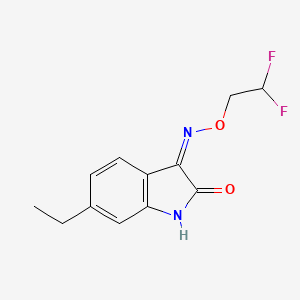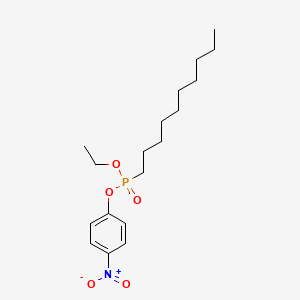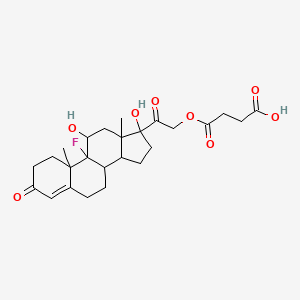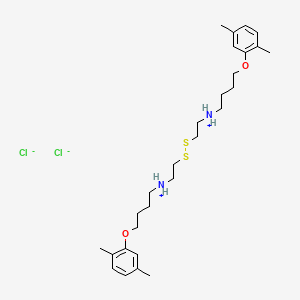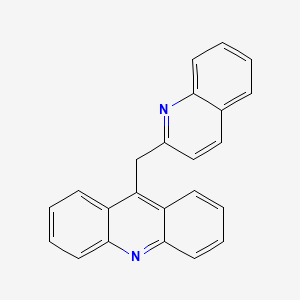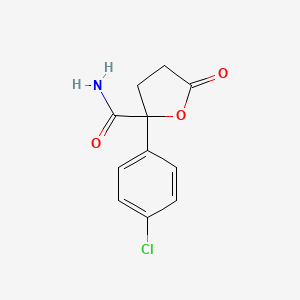![molecular formula C20H14N2O4S B13746785 1-Naphthalenesulfonic acid, 2-[(2-hydroxy-1-naphthalenyl)azo]- CAS No. 29128-55-0](/img/structure/B13746785.png)
1-Naphthalenesulfonic acid, 2-[(2-hydroxy-1-naphthalenyl)azo]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-Hydroxy-1-naphthyl)azo]naphthalenesulfonic acid is an organic compound with the molecular formula C20H14N2O4S. It is a type of azo dye, which is characterized by the presence of an azo group (-N=N-) linking two aromatic rings. This compound is known for its vibrant color and is widely used in various industrial applications, particularly in the dyeing of textiles and as a pH indicator.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Hydroxy-1-naphthyl)azo]naphthalenesulfonic acid typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 2-amino-1-naphthol-4-sulfonic acid using sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with 2-naphthol under alkaline conditions to form the azo compound.
Industrial Production Methods
In industrial settings, the production of 2-[(2-Hydroxy-1-naphthyl)azo]naphthalenesulfonic acid is carried out in large reactors where precise control of temperature, pH, and reaction time is maintained to ensure high yield and purity. The process involves the use of automated systems to monitor and adjust the reaction parameters, ensuring consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-[(2-Hydroxy-1-naphthyl)azo]naphthalenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.
Substitution: Electrophilic reagents like halogens and sulfonating agents are used under controlled conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated or sulfonated derivatives.
Aplicaciones Científicas De Investigación
2-[(2-Hydroxy-1-naphthyl)azo]naphthalenesulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in the synthesis of other complex organic compounds.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored inks and paints.
Mecanismo De Acción
The mechanism of action of 2-[(2-Hydroxy-1-naphthyl)azo]naphthalenesulfonic acid involves its ability to interact with various molecular targets through its azo group and aromatic rings. The compound can form hydrogen bonds and π-π interactions with proteins and nucleic acids, affecting their structure and function. In biological systems, it can act as a pH indicator by changing color in response to changes in the hydrogen ion concentration.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(2-Hydroxy-1-naphthyl)azo]benzenesulfonic acid
- 2-[(2-Hydroxy-1-naphthyl)azo]toluene
- 2-[(2-Hydroxy-1-naphthyl)azo]aniline
Uniqueness
2-[(2-Hydroxy-1-naphthyl)azo]naphthalenesulfonic acid is unique due to its specific structural features, which confer distinct chemical and physical properties. Its high solubility in water and strong color make it particularly valuable in dyeing applications. Additionally, its ability to undergo various chemical reactions allows for the synthesis of a wide range of derivatives with tailored properties for specific applications.
Propiedades
Número CAS |
29128-55-0 |
|---|---|
Fórmula molecular |
C20H14N2O4S |
Peso molecular |
378.4 g/mol |
Nombre IUPAC |
2-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C20H14N2O4S/c23-18-12-10-13-5-1-3-7-15(13)19(18)22-21-17-11-9-14-6-2-4-8-16(14)20(17)27(24,25)26/h1-12,23H,(H,24,25,26) |
Clave InChI |
SRPCPRSDICCCRQ-UHFFFAOYSA-N |
Impurezas |
The /FDA/ Commissioner concludes that these colors /D&C Red 10, 11, 12 and 13/ cannot be produced with any reasonable assurance that they will not contain beta-naphthalamine as an impurity |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C4=CC=CC=C4C=C3)S(=O)(=O)O)O |
Color/Form |
Red |
Descripción física |
Bright bluish-red finely divided powder; [MSDSonline] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



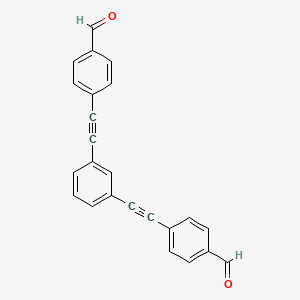
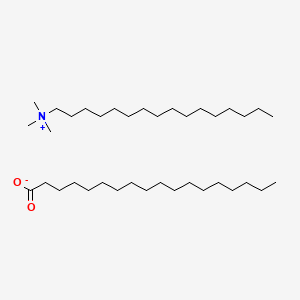

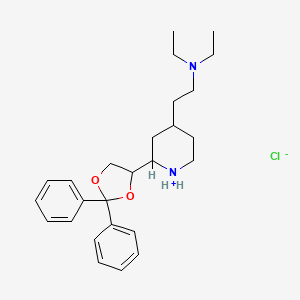

![Ethanamine, 2-[2-[[4-[3-(4,5-dichloro-2-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]phenyl]sulfonyl]ethoxy]-N,N-dimethyl-](/img/structure/B13746733.png)
